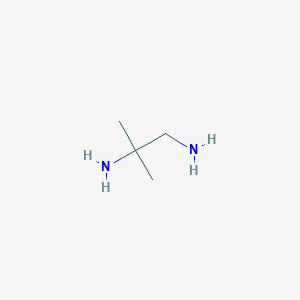

1,2-Diamino-2-metilpropano

Descripción general

Descripción

El ácido 11Z,14Z,17Z-eicosatrienoico, también conocido como ácido dihomo-α-linolénico, es un ácido graso poliinsaturado raro de la serie omega-3. Se caracteriza por tres dobles enlaces cis en las posiciones 11, 14 y 17. Este compuesto es un ácido graso esencial que juega un papel crucial en varios procesos biológicos, incluida la inhibición de las reacciones de elongación y desaturación de ácidos grasos .

Aplicaciones Científicas De Investigación

El ácido 11Z,14Z,17Z-eicosatrienoico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor para la síntesis de varios eicosanoides y otros lípidos bioactivos.

Biología: Se estudia por su papel en la señalización celular y la estructura de la membrana.

Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades inflamatorias, enfermedades cardiovasculares y trastornos metabólicos.

Industria: Se utiliza en la producción de suplementos dietéticos y alimentos funcionales

Mecanismo De Acción

El mecanismo de acción del ácido 11Z,14Z,17Z-eicosatrienoico implica su incorporación a las membranas celulares, donde modula la fluidez y la función de la membrana. También sirve como precursor para la síntesis de eicosanoides, que son moléculas de señalización que regulan varios procesos fisiológicos, incluida la inflamación, la respuesta inmune y la presión arterial. Los objetivos moleculares y las vías implicadas en su acción incluyen las enzimas ciclooxigenasa y lipooxigenasa, que convierten el ácido 11Z,14Z,17Z-eicosatrienoico en eicosanoides bioactivos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 11Z,14Z,17Z-eicosatrienoico normalmente implica la elongación y desaturación de ácidos grasos precursores. Un método común es la conversión de ácidos grasos C-18 dietéticos a precursores eicosanoides C-20 a través de una serie de reacciones enzimáticas. Estas reacciones incluyen el uso de desaturasas y elongasas para introducir dobles enlaces y extender la cadena de carbono .

Métodos de producción industrial

La producción industrial de ácido 11Z,14Z,17Z-eicosatrienoico se puede lograr mediante fermentación microbiana. Saccharomyces cerevisiae, un tipo de levadura, se utiliza a menudo para producir este compuesto. La levadura se manipula genéticamente para expresar las enzimas necesarias para la biosíntesis del ácido 11Z,14Z,17Z-eicosatrienoico. El proceso de fermentación se lleva a cabo en condiciones controladas para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 11Z,14Z,17Z-eicosatrienoico sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno al compuesto, lo que lleva a la formación de hidroperóxidos y otros productos de oxidación.

Reducción: Esta reacción implica la adición de hidrógeno al compuesto, lo que resulta en la saturación de dobles enlaces.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, como la sustitución de un átomo de hidrógeno por un halógeno

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del ácido 11Z,14Z,17Z-eicosatrienoico incluyen:

Agentes oxidantes: Como permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: Como borohidruro de sodio e hidruro de litio y aluminio.

Agentes halogenantes: Como bromo y cloro

Principales productos formados

Los principales productos formados a partir de las reacciones del ácido 11Z,14Z,17Z-eicosatrienoico incluyen:

Hidroperóxidos: Formados durante las reacciones de oxidación.

Ácidos grasos saturados: Formados durante las reacciones de reducción.

Ácidos grasos halogenados: Formados durante las reacciones de sustitución

Comparación Con Compuestos Similares

El ácido 11Z,14Z,17Z-eicosatrienoico es único entre los ácidos grasos poliinsaturados debido a su estructura específica y actividad biológica. Los compuestos similares incluyen:

Ácido eicosapentaenoico (EPA): Otro ácido graso omega-3 con cinco dobles enlaces.

Ácido docosahexaenoico (DHA): Un ácido graso omega-3 con seis dobles enlaces.

Ácido araquidónico (AA): Un ácido graso omega-6 con cuatro dobles enlaces

En comparación con estos compuestos similares, el ácido 11Z,14Z,17Z-eicosatrienoico tiene efectos distintos en la señalización celular y el metabolismo, lo que lo convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

1,2-Diamino-2-methylpropane (also known as 2-methylpropane-1,2-diamine) is a versatile organic compound with significant biological activities and applications in medicinal chemistry. Its unique structure, characterized by two amino groups and a branched alkane backbone, allows it to participate in various chemical reactions, including the formation of Schiff bases and coordination complexes. This article explores its biological activity, focusing on its antimalarial properties, potential as an antibacterial agent, and other relevant findings from recent studies.

- Molecular Formula : CHN

- Molecular Weight : 88.15 g/mol

- CAS Number : 811-93-8

Biological Activity Overview

1,2-Diamino-2-methylpropane exhibits a range of biological activities that are primarily attributed to its ability to form complexes with metal ions and react with various organic substrates. Below is a summary of its key biological activities:

Antimalarial Activity

1,2-Diamino-2-methylpropane has been utilized in the synthesis of neocryptolepine analogs, which demonstrate significant antimalarial activity. Neocryptolepine itself is derived from the plant Cryptolepis sanguinolenta and has been studied for its efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of 1,2-diamino-2-methylpropane into these analogs enhances their pharmacological properties and effectiveness against malaria parasites .

Antibacterial Properties

Recent studies have investigated the antibacterial activity of Schiff base complexes formed from 1,2-diamino-2-methylpropane. These complexes have shown promising results against both Gram-negative and Gram-positive bacterial strains. For instance:

- Tested Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The antibacterial efficacy was evaluated through various methods, including disk diffusion and minimum inhibitory concentration (MIC) assays. The results indicated that certain Schiff base complexes exhibit potent antibacterial activity, making them potential candidates for further development as therapeutic agents .

Case Study: Synthesis of Schiff Base Complexes

A notable study synthesized several Schiff base complexes using 1,2-diamino-2-methylpropane as a ligand. The complexes were characterized using techniques such as X-ray crystallography and NMR spectroscopy. The study reported:

- Synthesis Method : Mixing 1,2-diamino-2-methylpropane with various aldehydes under acidic conditions to form imines.

- Biological Testing : The synthesized compounds were tested for their antibacterial properties against multiple bacterial strains.

The findings revealed that some complexes exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJOXGBLDJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230896 | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-93-8 | |

| Record name | 1,2-Diamino-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 811-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.